molecular formula C15H23N3O4 B554271 (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate CAS No. 17083-21-5

(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate

Cat. No. B554271
CAS RN: 17083-21-5
M. Wt: 309.36 g/mol
InChI Key: OFQLPRSPFCCGLP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . The tert-butoxy group in the compound suggests that it might have been derived from tert-butyl carbamate , which is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butoxy groups have been synthesized and polymerized using primary amine initiators . Additionally, tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles .


Chemical Reactions Analysis

The tert-butyl group has unique reactivity patterns and is used in various chemical transformations . Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes has been achieved via Addition/Elimination with 3-Methoxypropylamine .

properties

IUPAC Name

benzyl N-[(2S)-1-hydrazinyl-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-10-12(13(19)18-16)17-14(20)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQLPRSPFCCGLP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)NN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427174
Record name (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate

CAS RN

17083-21-5
Record name (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.